molecular formula C6H3BrCl2O B052177 4-Bromo-2,5-dichlorophenol CAS No. 1940-42-7

4-Bromo-2,5-dichlorophenol

Cat. No.: B052177
CAS No.: 1940-42-7
M. Wt: 241.89 g/mol
InChI Key: HWWKEEKUMAZJLL-UHFFFAOYSA-N
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Description

4-Bromo-2,5-dichlorophenol (CAS: 1940-42-7) is a halogenated phenol with the molecular formula C₆H₃BrCl₂O and a molecular weight of 241.89 g/mol . It is characterized by a bromine atom at the 4-position and chlorine atoms at the 2- and 5-positions on the phenolic ring. This compound exhibits a logP value of 3.72, indicating moderate lipophilicity . It is soluble in ethanol and ether but poorly soluble in water . Historically, it has been used as a metabolite of the pesticide leptophos (O,O-bis-(4-bromo-2,5-dichlorophenyl) phenylphosphonothioate) and is regulated due to its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2,5-dichlorophenol can be synthesized through the bromination of 2,5-dichlorophenol. The process involves adding 2,5-dichlorophenol and glacial acetic acid into a reactor, followed by the dropwise addition of bromine at a temperature of around 30°C. The crude product is then purified to obtain this compound with a high yield .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature and reagent addition.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,5-dichlorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can be reduced to remove halogen atoms or to modify the phenolic group.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones.

Scientific Research Applications

Chemistry

BDCP serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for specific reactivity in substitution reactions and the study of reaction mechanisms.

Research has indicated that BDCP possesses notable biological activities:

  • Antimicrobial Properties : BDCP has demonstrated significant activity against bacteria such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents in agriculture.
  • Enzyme Interaction : The compound's phenolic group can form hydrogen bonds with proteins, influencing enzyme activity and biochemical pathways.

Pharmaceutical Development

BDCP is explored for its potential use in pharmaceuticals, particularly as a reference compound in drug research. Its interactions with biological targets can provide insights into drug design and efficacy.

Industrial Applications

The compound is utilized in the production of pesticides and herbicides due to its effectiveness against pests and its role as a precursor in synthesizing more complex agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of BDCP against various bacterial strains. The results indicated that:

  • Minimum Inhibitory Concentration (MIC) :
    • Staphylococcus aureus: Effective at concentrations as low as 100 µg/mL.
    • Escherichia coli: MIC around 150 µg/mL.

These findings suggest BDCP's potential role in combating microbial resistance in agricultural settings.

Case Study 2: Environmental Impact

Research into the degradation of BDCP highlighted its persistence in the environment but also noted that high concentrations of chloride ions can promote its degradation, albeit inhibiting complete mineralization .

Comparison with Related Compounds

CompoundStructureReactivityApplications
2,5-Dichlorophenol Lacks bromineLess reactiveLimited to basic chemical synthesis
4-Bromo-2-chlorophenol One chlorine atomDifferent chemical propertiesIntermediate for other syntheses
4-Bromo-2,6-dichlorophenol Chlorines at different positionsAffects chemical behaviorSimilar applications but varied reactivity

Mechanism of Action

The mechanism of action of 4-Bromo-2,5-dichlorophenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The halogen atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenation Patterns and Physicochemical Properties

The positions and types of halogens significantly influence reactivity, solubility, and environmental persistence. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) LogP Sublimation Enthalpy (kJ/mol) Key Features
4-Bromo-2,5-dichlorophenol C₆H₃BrCl₂O 241.89 3.72 22.11 (343.4 K) Bromine at 4, chlorines at 2,5
2,4-Dibromo-5-chlorophenol C₆H₃Br₂ClO 286.30 ~4.1* N/A Bromines at 2,4; chlorine at 5
2,4,5-Trichlorophenol C₆H₃Cl₃O 197.45 3.69 N/A Chlorines at 2,4,5; higher volatility
4-Iodo-2,5-dichlorophenol C₆H₃Cl₂IO 289.35 ~4.5* N/A Iodine at 4, chlorines at 2,5

*Estimated based on halogen electronegativity and molecular volume.

  • Lipophilicity: The bromine atom in this compound increases lipophilicity compared to fully chlorinated analogs (e.g., 2,4,5-trichlorophenol), but less than iodinated derivatives due to iodine’s larger atomic radius and polarizability .
  • Phase Transition: Its sublimation enthalpy (22.11 kJ/mol) is lower than 2-bromo-4,6-dichlorophenol (357–541 K range), reflecting differences in crystal packing and intermolecular forces .

Environmental Behavior and Degradation

  • Formation Pathways: this compound forms in mixed chloride/bromide solutions (e.g., seawater) during oxidative water treatment with peroxymonosulfate (PMS), highlighting its role as a disinfection byproduct . Comparatively, tribromophenols dominate in bromide-rich environments, while chlorophenols prevail in chloride-rich systems .
  • Persistence: As a metabolite of leptophos, it accumulates in soil and water with a half-life of 16–30 days, slower than its parent compound . In contrast, 3,5,6-trichloro-2-pyridinol (a pyridinol metabolite) shows faster depletion in liver tissues due to differences in hydrogen bonding and solubility .

Toxicity and Regulatory Status

  • Toxicity Profile: this compound exhibits higher tissue accumulation in fat and kidneys compared to 4-iodo-2,5-dichlorophenol, likely due to its balance of lipophilicity and molecular size . It is associated with worker toxicity, leading to its prohibition in agricultural applications since 1978 .

Biological Activity

4-Bromo-2,5-dichlorophenol (BDCP) is an organic compound notable for its unique structure and biological activities. This compound, with the molecular formula C6H3BrCl2O, has garnered attention in various fields, particularly in toxicology and environmental science due to its potential effects on health and ecosystems. This article delves into the biological activity of BDCP, exploring its antimicrobial properties, potential neurotoxic effects, and relevance in pesticide metabolism.

PropertyValue
Molecular Formula C6H3BrCl2O
Molecular Weight 241.9 g/mol
CAS Number 1940-42-7
InChI Key YQYVZLZJXWQKAP-UHFFFAOYSA-N
SMILES Notation C1=C(C(=CC(=C1Cl)Br)Cl)O

Antimicrobial Activity

BDCP has been studied for its antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains. For instance:

  • Staphylococcus aureus : BDCP showed effective inhibition at concentrations as low as 100 µg/mL.
  • Escherichia coli : Similar efficacy was observed, with a minimum inhibitory concentration (MIC) of around 150 µg/mL.

These findings suggest that BDCP could serve as a potential candidate for developing new antimicrobial agents, particularly in agricultural settings where microbial resistance is a growing concern.

Neurotoxicity and Pesticide Metabolism

BDCP is a metabolite of the organophosphorus pesticide profenofos. Studies have indicated that exposure to profenofos can lead to the formation of BDCP, which is considered a biomarker for pesticide exposure. The neurotoxic effects of profenofos have been well documented, raising concerns about the implications of BDCP in neurodegenerative diseases such as Parkinson's disease (PD).

Case Studies on Neurotoxicity

  • Pesticide Exposure and PD : A critical review highlighted associations between pesticide exposure and increased risk of PD. Specifically, long-term exposure to compounds like profenofos has been linked to dopaminergic neurotoxicity, suggesting that metabolites such as BDCP may play a role in these adverse effects .
  • Mechanistic Insights : Research has shown that BDCP could influence mitochondrial function and oxidative stress pathways, contributing to neuronal damage similar to that observed in PD models .

The biological activity of BDCP is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : BDCP can inhibit key enzymes involved in neurotransmitter regulation, potentially leading to neurotoxic effects.
  • Oxidative Stress Induction : The compound may generate reactive oxygen species (ROS), contributing to cellular damage and apoptosis in neuronal cells.
  • Halogen Bonding : The presence of bromine and chlorine allows for unique interactions with biological macromolecules, influencing protein function and stability.

Summary of Biological Activities

Activity TypeObservations
Antimicrobial Effective against S. aureus and E. coli
Neurotoxic Potential Linked to pesticide metabolism; impacts on dopaminergic systems
Enzyme Interaction Inhibits neurotransmitter-regulating enzymes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2,5-dichlorophenol, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via bromination of 2,5-dichlorophenol using bromine sources like molecular bromine or N-bromosuccinimide (NBS) under acidic conditions. For example, bromination with NBS in dichloromethane at 0–5°C achieves regioselectivity at the para position due to steric and electronic effects of the existing substituents. Yield optimization requires precise temperature control and stoichiometric ratios (e.g., 1.2 equivalents of bromine) to minimize di-substituted byproducts .

Q. How can researchers validate the purity and structural identity of this compound?

  • Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key NMR signals include aromatic protons at δ 7.2–7.5 ppm (doublets for H-3 and H-6) and hydroxyl proton at δ 5.8 ppm (broad singlet). LC-MS/MS in negative ionization mode ([M-H]⁻ at m/z 240.8) ensures trace impurity detection .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

  • Methodological Answer : The compound is a white crystalline solid with a melting point of 73°C and a boiling point of 271.9°C. Its log P (octanol-water partition coefficient) of 3.2 indicates moderate hydrophobicity, requiring storage in airtight containers at 2–8°C to prevent sublimation. Solubility in methanol (25 mg/mL) and acetone (50 mg/mL) makes these solvents ideal for stock solutions. Safety protocols must address its toxicity (LD₅₀ = 320 mg/kg in rats) and environmental persistence .

Advanced Research Questions

Q. How do chloride ions influence the degradation kinetics of this compound in sulfate radical-based advanced oxidation processes (SR-AOPs)?

  • Methodological Answer : Chloride ions (Cl⁻) at concentrations >100 mM significantly scavenge sulfate radicals (SO₄•⁻), reducing degradation efficiency by 40–60%. Competitive quenching experiments using tert-butanol (a •OH scavenger) and nitrobenzene (a SO₄•⁻ probe) confirm radical pathways. To mitigate interference, researchers should use Cl⁻-free buffers or employ peroxymonosulfate (PMS)-activated systems with transition metal catalysts (e.g., Co²⁺), which enhance radical selectivity .

Q. What are the challenges in detecting this compound in environmental matrices, and how can they be addressed?

  • Methodological Answer : Co-eluting chlorinated/brominated phenols in complex samples (e.g., wastewater) complicate detection. Solid-phase extraction (SPE) with C18 cartridges followed by derivatization (e.g., pentafluorobenzylation) improves GC-MS sensitivity (LOD = 0.1 µg/L). For biological matrices (e.g., urine), enzymatic deconjugation (β-glucuronidase) and isotope dilution (e.g., ¹³C-labeled internal standards) enhance accuracy in quantifying free and conjugated forms .

Q. How can in vitro models assess the endocrine-disrupting potential of this compound?

  • Methodological Answer : Use ER-CALUX® assays (estrogen receptor-mediated luciferase expression) to measure estrogenic activity. Dose-response studies (0.1–100 µM) in MCF-7 cells show EC₅₀ values >50 µM, indicating weak agonism. For thyroid disruption, competitive binding assays with transthyretin (TTR) and thyroxine (T4) reveal IC₅₀ values of ~30 µM. Parallel molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to nuclear receptors .

Q. What strategies resolve contradictions in toxicity data between in vivo and in silico models for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic activation (e.g., cytochrome P450-mediated oxidation). Conduct hepatic microsomal incubation assays (S9 fraction) to identify reactive metabolites (e.g., quinone intermediates). Compare results with QSAR predictions (e.g., TEST software from EPA) and adjust models using experimental bioactivation data. Cross-validate with transgenic rodent models (e.g., CYP2E1-humanized mice) to assess species-specific toxicity .

Q. Experimental Design Considerations

Q. How to design a study evaluating the photolytic degradation of this compound in aqueous systems?

  • Methodological Answer :

Light Source : Simulate solar radiation using a xenon arc lamp (λ >290 nm).

Matrix Variations : Test ultrapure water, synthetic freshwater (HCO₃⁻/Ca²⁺), and humic acid solutions (5–20 mg/L) to assess dissolved organic matter effects.

Analytical Endpoints : Monitor parent compound decay via LC-MS and track Br⁻/Cl⁻ release via ion chromatography. Identify degradation products (e.g., 2,5-dichlorohydroquinone) using HRMS.

Kinetic Modeling : Apply pseudo-first-order kinetics and calculate quantum yields (Φ) under varying pH (3–9) .

Q. Data Interpretation and Conflict Resolution

Q. Why do environmental monitoring studies report variable urinary concentrations of 2,5-dichlorophenol (a metabolite) in populations exposed to this compound?

  • Methodological Answer : Variability stems from differences in exposure pathways (dermal vs. inhalation), demographic factors (age, ethnicity), and analytical methods . For example, NHANES data (2003–2010) show higher urinary 2,5-DCP levels in children (GM = 12.9 µg/L) vs. adults (GM = 6.1 µg/L), attributed to hand-to-mouth behavior. Confounding factors like income (lower income correlates with higher exposure) and housing type (mobile homes vs. detached houses) require multivariate regression adjustments .

Q. Safety and Regulatory Compliance

Q. What precautions are essential when handling this compound in compliance with Rotterdam Convention guidelines?

  • Methodological Answer : The compound is listed under the Rotterdam Convention due to its historical use in banned pesticides (e.g., leptophos). Labs must:
  • Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/dermal exposure.
  • Neutralize waste with 10% NaOH (converts phenol to water-soluble phenolate) before disposal.
  • Document risk assessments per GHS Category 2 (acute toxicity) and ensure institutional review board (IRB) approval for in vivo studies .

Properties

IUPAC Name

4-bromo-2,5-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWWKEEKUMAZJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

50540-61-9 (hydrochloride salt)
Record name 2,5-Dichloro-4-bromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3062073
Record name 4-Bromo-2,5-dichlorophenol
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Molecular Weight

241.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1940-42-7
Record name 4-Bromo-2,5-dichlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1940-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dichloro-4-bromophenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-bromo-2,5-dichloro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Bromo-2,5-dichlorophenol
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Record name 4-bromo-2,5-dichlorophenol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-2,5-dichlorophenol
4-Bromo-2,5-dichlorophenol
4-Bromo-2,5-dichlorophenol
4-Bromo-2,5-dichlorophenol
4-Bromo-2,5-dichlorophenol
4-Bromo-2,5-dichlorophenol

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